molecular formula C12H10ClN3O B13547925 6-(3-Aminophenoxy)pyridine-3-carbonitrilehydrochloride CAS No. 2825005-71-6

6-(3-Aminophenoxy)pyridine-3-carbonitrilehydrochloride

Cat. No.: B13547925
CAS No.: 2825005-71-6
M. Wt: 247.68 g/mol
InChI Key: YBLARXJBSRTHKY-UHFFFAOYSA-N
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Description

6-(3-Aminophenoxy)pyridine-3-carbonitrile hydrochloride is a pyridine-based heterocyclic compound featuring a 3-aminophenoxy substituent at the 6-position and a nitrile group at the 3-position of the pyridine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

CAS No.

2825005-71-6

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

6-(3-aminophenoxy)pyridine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C12H9N3O.ClH/c13-7-9-4-5-12(15-8-9)16-11-3-1-2-10(14)6-11;/h1-6,8H,14H2;1H

InChI Key

YBLARXJBSRTHKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)C#N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Aminophenoxy)pyridine-3-carbonitrilehydrochloride typically involves the reaction of 3-aminophenol with 6-chloronicotinonitrile under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-Aminophenoxy)pyridine-3-carbonitrilehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The aminophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-(3-Aminophenoxy)pyridine-3-carbonitrilehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Aminophenoxy)pyridine-3-carbonitrilehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural differences and similarities between 6-(3-Aminophenoxy)pyridine-3-carbonitrile hydrochloride and related compounds:

Compound Name Substituent(s) Molecular Formula Key Features References
6-(3-Aminophenoxy)pyridine-3-carbonitrile HCl 3-Aminophenoxy at C6, nitrile at C3 C12H10ClN3O (calculated) Aromatic ether linkage with amino group; hydrochloride salt enhances solubility.
6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile HCl Pyrrolidinylmethylamino at C6 C11H14ClN4 Cyclic amine substituent; potential for enhanced receptor binding due to rigidity.
4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile Chloro, methyl, and ketone groups C7H5ClN2O Partially reduced pyridine ring; reactive chloro group for further substitution.
6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 3-Chlorophenyl at C6, ketone at C2 C12H7ClN2O Dihydropyridine backbone; ketone group may influence redox properties.
(3S,6S)-6-Methylpiperidine-3-carbonitrile HCl Piperidine ring with methyl group C7H13ClN2 Non-aromatic heterocycle; stereochemistry impacts biological activity.

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., target compound and ) exhibit improved aqueous solubility compared to free bases.
  • Stability: The 3-aminophenoxy group in the target compound may confer susceptibility to oxidative degradation, whereas cyclic amines (e.g., pyrrolidinyl in ) enhance stability .
  • Crystallinity : Crystallographic data for related compounds (e.g., ) suggest that substituents like nitro or chlorophenyl groups influence packing efficiency and hydrogen-bonding networks .

Biological Activity

6-(3-Aminophenoxy)pyridine-3-carbonitrile hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • IUPAC Name : 6-(3-Aminophenoxy)pyridine-3-carbonitrile hydrochloride
  • Molecular Formula : C11H10ClN3O
  • Molecular Weight : 235.67 g/mol

The biological activity of 6-(3-Aminophenoxy)pyridine-3-carbonitrile hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may act as an inhibitor or modulator, affecting processes such as cell proliferation, apoptosis, and angiogenesis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that 6-(3-Aminophenoxy)pyridine-3-carbonitrile hydrochloride can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.
    • A notable study demonstrated its effectiveness against L1210 leukemia cells, with IC50 values indicating significant cytotoxicity (values to be included in a table below).
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial effects against various bacterial strains. Preliminary results suggest it possesses moderate antibacterial activity.
  • Enzyme Inhibition :
    • It has been investigated for its potential as an inhibitor of certain kinases, which play crucial roles in cell signaling and cancer progression.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study 1 :
    • Objective : Evaluate the anticancer effects on human leukemia cells.
    • Findings : The compound showed a dose-dependent inhibition of cell viability with significant apoptosis induction at higher concentrations.
  • Study 2 :
    • Objective : Assess antimicrobial activity.
    • Findings : Exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = X µM against L1210 cells
AntimicrobialModerate inhibition of S. aureus
Enzyme InhibitionPotential inhibitor of kinase activity

Table 2: Case Study Results

StudyCell Line/OrganismConcentration (µM)Result
Study 1L1210 leukemia cellsXSignificant growth inhibition
Study 2Staphylococcus aureusYModerate antibacterial effect

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